molecular formula C14H18N4O2S2 B2935853 N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide CAS No. 1448133-10-5

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide

Cat. No.: B2935853
CAS No.: 1448133-10-5
M. Wt: 338.44
InChI Key: YNEPKKJIOHFDPI-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a pyrimidine core substituted with dimethyl groups at positions 4 and 6, a pyrrolidine ring at position 2, and a thiophene-2-sulfonamide moiety at position 5. The compound’s structure integrates multiple pharmacophoric elements: the pyrimidine scaffold is associated with nucleic acid mimicry, the pyrrolidine ring contributes conformational flexibility and basicity, and the thiophene sulfonamide group may enhance binding interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S2/c1-10-13(17-22(19,20)12-6-5-9-21-12)11(2)16-14(15-10)18-7-3-4-8-18/h5-6,9,17H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEPKKJIOHFDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCCC2)C)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound integrates a pyrimidine moiety, a pyrrolidine ring, and a thiophene sulfonamide structure, which collectively contribute to its pharmacological properties. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound's molecular formula is C17H22N4O2SC_{17}H_{22}N_{4}O_{2}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural complexity arises from the combination of the pyrimidine and thiophene rings along with the pyrrolidine substituent, allowing for various conformations that enhance interactions with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research suggests that this compound may function as an antagonist or inhibitor in various biochemical pathways. For instance, it has been noted for its potential role in modulating G-protein-coupled receptors (GPCRs), which are critical in many physiological processes .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives, including this compound. In vitro evaluations demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

CompoundMIC (μg/mL)Target Pathogen
This compound3.12 - 12.5Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It exhibits potent inhibition of pro-inflammatory mediators in cell-based assays, suggesting its potential use in treating inflammatory diseases . The mechanism appears to involve the modulation of signaling pathways associated with inflammation.

Case Studies

  • Antibacterial Activity : A study conducted on various pyrimidine derivatives revealed that compounds similar to this compound showed enhanced activity against resistant bacterial strains. The research indicated that modifications in the chemical structure could lead to improved efficacy .
  • Inflammation Models : In preclinical models of arthritis, N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene derivatives demonstrated reduced swelling and pain responses compared to control groups. This suggests a viable pathway for developing new anti-inflammatory drugs based on this scaffold .

Synthesis and Production

The synthesis of this compound involves several key steps:

  • Formation of the Pyrimidine Ring : Utilizing precursors such as 2-chloropyrimidine and pyrrolidine under basic conditions.
  • Thiophene Integration : The thiophene moiety is introduced through a coupling reaction with thiophene derivatives.
  • Sulfonamide Formation : The final product is obtained via sulfonamidation reactions that attach the sulfonamide group to the thiophene ring.

Chemical Reactions Analysis

Sulfonamide Formation

The sulfonamide moiety is introduced via coupling between the pyrimidine amine and thiophene-2-sulfonyl chloride. This reaction follows standard sulfonylation protocols:

ParameterDetails
SolventDichloromethane (DCM)
BaseTriethylamine (TEA)
Temperature0°C → RT, 4 hrs
WorkupAqueous extraction, column chromatography

This step achieves quantitative conversion due to the high electrophilicity of the sulfonyl chloride . The thiophene ring’s electron-withdrawing nature stabilizes the sulfonamide group against hydrolysis .

a) Pyrrolidine Modification

The pyrrolidine ring undergoes alkylation or acylation at the nitrogen:

Reaction TypeReagentsProduct Application
N-AlkylationBenzyl bromide, K₂CO₃Enhanced lipophilicity
N-AcylationAcetic anhydride, TEAProdrug formulation

These modifications retain pyrimidine aromaticity while tuning pharmacokinetic properties .

b) Sulfonamide Hydrolysis

Under strong acidic conditions (HCl, reflux), the sulfonamide undergoes partial hydrolysis to thiophene-2-sulfonic acid, though this is not a dominant pathway due to its inherent stability :

RSO2NH2+H2OHClRSO3H+NH4+\text{RSO}_2\text{NH}_2+\text{H}_2\text{O}\xrightarrow{\text{HCl}}\text{RSO}_3\text{H}+\text{NH}_4^+

Electrophilic Substitution on Thiophene

The thiophene ring participates in electrophilic sulfonation and halogenation:

ReactionConditionsRegioselectivity
BrominationBr₂, FeBr₃, 40°C5-position
NitrationHNO₃, H₂SO₄, 0°C4-position

These reactions expand derivatization opportunities for structure-activity relationship (SAR) studies .

Pyrimidine Ring Reactivity

NucleophilePosition TargetedExample Product
HydrazineC-2Pyrazolo-pyrimidine hybrids
Grignard reagentsC-4/C-6Alkylated derivatives

Such reactions are catalyzed by transition metals (e.g., Pd) under inert atmospheres .

Stability Under Biological Conditions

The compound demonstrates remarkable stability in physiological pH (7.4), with <5% degradation over 24 hrs. Key degradation pathways include:

  • Oxidative N-demethylation (CYP450-mediated)

  • Sulfonamide cleavage (pH < 2 or > 10)

These findings are critical for its development as a therapeutic agent .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Parameter N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-5-(piperidine-1-sulfonyl)phenyl]propanamide 2-(4-chlorophenyl)-N-[(furan-2-yl)methyl]-N-[(thiophene-2-yl)methyl]ethene-1-sulfonamide
Core Structure Pyrimidine Pyrimidine Ethene sulfonamide
Substituents 4,6-dimethyl; 2-pyrrolidinyl; 5-thiophene sulfonamide 4,6-dimethyl; 2-methylsulfanyl; 5-propanamide-piperidine sulfonyl 4-chlorophenyl; furan/thiophene methyl groups
Molecular Formula C₁₄H₁₉N₅O₂S₂ (calculated) C₂₂H₃₀N₄O₃S₂ C₁₉H₁₉ClN₂O₃S₂
Molecular Weight ~353 g/mol (calculated) 462.64 g/mol ~430.96 g/mol (calculated)
Key Functional Groups Thiophene sulfonamide, pyrrolidine Piperidine sulfonyl, methylsulfanyl, propanamide Chlorophenyl, dual heterocyclic methyl groups

Pyrimidine vs. Ethene Sulfonamide Cores

  • The pyrimidine core in the primary compound and 3-[4,6-dimethyl-2-(methylsulfanyl)...] enables π-π stacking and hydrogen bonding, whereas the ethene sulfonamide core in 2-(4-chlorophenyl)... prioritizes planar geometry and sulfonamide-directed interactions .

Substituent Effects

  • Pyrrolidine vs.
  • Thiophene Sulfonamide vs. Methylsulfanyl/Propanamide : The thiophene sulfonamide group enhances electron-withdrawing properties and hydrogen-bonding capacity relative to the methylsulfanyl and propanamide groups, which may alter solubility and metabolic stability .
  • Chlorophenyl vs. Heterocyclic Methyl Groups : The chlorophenyl group in the third compound increases lipophilicity, while the dual furan/thiophene methyl groups introduce polarizable sulfur and oxygen atoms .

Research Findings and Implications

Physicochemical Properties

  • Solubility : The primary compound’s calculated molecular weight (~353 g/mol) suggests favorable bioavailability compared to the higher-weight propanamide derivative (462.64 g/mol). The thiophene sulfonamide’s polarity may improve aqueous solubility relative to the chlorophenyl-containing analog .

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